molecular formula C8H6Cl2O B1584055 2-Chlorophenylacetyl chloride CAS No. 51512-09-5

2-Chlorophenylacetyl chloride

Cat. No.: B1584055
CAS No.: 51512-09-5
M. Wt: 189.04 g/mol
InChI Key: WIHSAOYVGKVRJX-UHFFFAOYSA-N
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Description

2-Chlorophenylacetyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro group and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Safety and Hazards

2-Chlorophenylacetyl chloride is harmful if swallowed and causes serious eye damage and severe skin burns . Contact with water liberates toxic gas . It should be stored in a dry place in a closed container . If swallowed, rinse mouth and do not induce vomiting . In case of eye contact, rinse cautiously with water for several minutes .

Preparation Methods

2-Chlorophenylacetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial production methods often involve the chlorination of phenylacetic acid derivatives followed by acylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chlorophenylacetyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various molecules, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules, where this compound introduces the 2-chlorophenylacetyl group into target compounds .

Comparison with Similar Compounds

2-Chlorophenylacetyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are reactive acylating agents, this compound is unique due to the presence of the chloro group on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions .

Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in organic synthesis.

Properties

IUPAC Name

2-(2-chlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSAOYVGKVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199489
Record name Acetyl chloride, 2-(2-chlorophenyl)-
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51512-09-5
Record name Acetyl chloride, 2-(2-chlorophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl chloride, 2-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorophenylacetyl Chloride
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Synthesis routes and methods I

Procedure details

To 2-chlorophenylacetic acid (0.44 g) is added thionyl chloride (15 ml), and the mixture is stirred at room temperature for 2 hours. Thionyl chloride is distilled off, and the resultant is further distilled off by subjecting twice to azeotrophy with toluene. The resulting residue is dissolved in dichloromethane (10 ml). Separately, to a solution of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine (0.40 g) in dichloromethane is added triethylamine (0.36 ml) under ice-cooling, and thereto is added dropwise the above obtained 2-(2-chlorophenyl)acetyl chloride solution. After addition, the mixture is stirred at room temperature for one hour, washed twice with water, dried over magnesium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent; chloroform:methanol=200:1), and recrystallized from methanol/diethyl ether to give 5-dimethylamino-1-{4-[2-(2-chlorophenyl)acetylamino]benzoyl}-2,3,4,5-tetrahydro-1H-benzazepine (0.29 g) as white powder, mp. 187°-189° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

15 ml of thionyl chloride was added to 0.44 g of 2-chlorophenylacetic acid. The mixture was stirred at room temperature for 2 hours. The reaction mixture was subjected to distillation to remove the remaining thionyl chloride and then to azeotropy with toluene twice to completely remove the thionyl chloride. The residue was dissolved in 10 ml of dichloromethane. 0.36 ml of triethylamine was added, with ice-cooling, to a dichloromethane solution containing 0.40 g of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzoazepine. Thereto was dropwise added the above obtained 2-(2-chlorophenyl)acetyl chloride solution. The resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was water-washed twice, then dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (elutant: chloroform/methanol=200/1) and then recrystallized from methanol-diethyl ether to obtain 0.29 g of 5-dimethylamino-1-{4-[2-(2-chlorophenyl)acetylamino]benzoyl}-2,3,4,5-tetrahydro-1H-benzoazepine.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Oxalyl chloride (38 ml) and a few drops of N,N-dimethylformamide was added to a solution of (2-chlorophenyl)acetic acid (50 g) in CH2Cl2 (300 ml). The mixture was stirred at room temperature for 3 hours, and then concentrated under reduced pressure. The residue was distilled under reduced pressure to give (2-chlorophenyl)acetyl chloride (41.24 g) as an oil.
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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